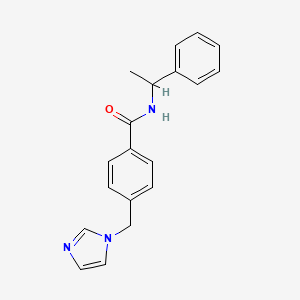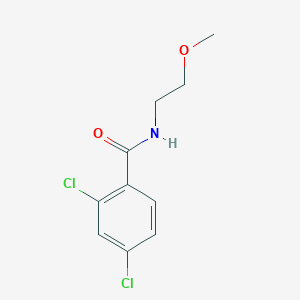
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide, also known as RO 15-1788, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the GABA(A) receptor, which is a type of neurotransmitter receptor that plays a key role in the regulation of neuronal activity in the brain.
作用机制
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 acts as a selective antagonist of the GABA(A) receptor, which means that it blocks the binding of GABA to the receptor and prevents the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can have various effects on brain function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of treatment. It has been shown to increase anxiety-like behavior in rodents, suggesting that the GABA(A) receptor plays a key role in the regulation of anxiety. It has also been shown to impair memory consolidation and retrieval, indicating that the GABA(A) receptor is involved in the formation and retrieval of memories. In addition, it has been shown to modulate the reward system in the brain, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One of the main advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 in lab experiments is its high selectivity for the GABA(A) receptor, which allows for the specific manipulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 is its relatively short half-life, which means that repeated doses may be required to maintain the desired effects. In addition, the effects of 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 may vary depending on the specific experimental conditions, such as the dose, duration of treatment, and the specific brain regions and circuits involved.
未来方向
There are several future directions for research involving 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788. One area of interest is the role of the GABA(A) receptor in the development and treatment of neurological disorders, such as epilepsy and schizophrenia. Another area of interest is the potential use of GABA(A) receptor antagonists as treatments for addiction and anxiety disorders. Finally, further research is needed to elucidate the specific mechanisms underlying the effects of 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 on brain function and behavior, which could lead to the development of more effective treatments for these conditions.
合成方法
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-phenylethylamine to form 4-chlorobenzamide, which is then reacted with imidazole-1-carboxaldehyde to produce 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 has been widely used in scientific research as a tool for investigating the role of the GABA(A) receptor in various physiological and pathological processes. It has been used to study the effects of GABA(A) receptor antagonists on anxiety, memory, and addiction, as well as the mechanisms underlying these effects. It has also been used to investigate the role of the GABA(A) receptor in the development of neurological disorders, such as epilepsy and schizophrenia.
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15(17-5-3-2-4-6-17)21-19(23)18-9-7-16(8-10-18)13-22-12-11-20-14-22/h2-12,14-15H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFDWIJJNKQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)